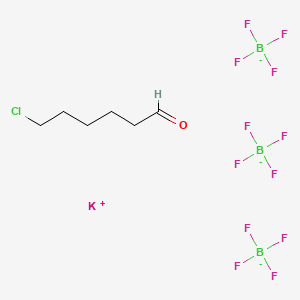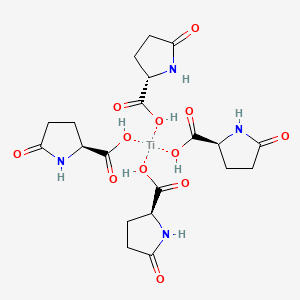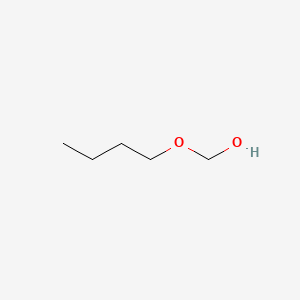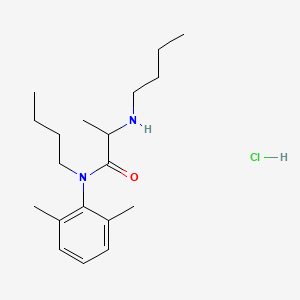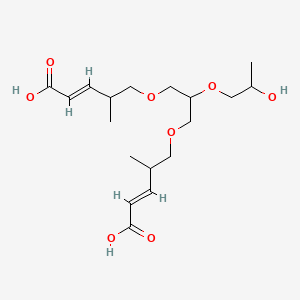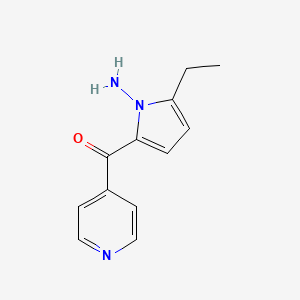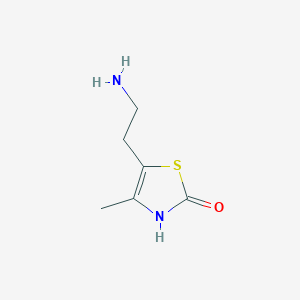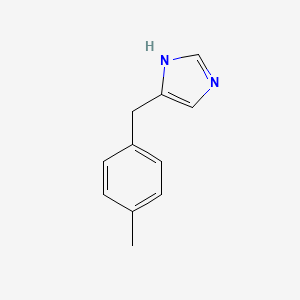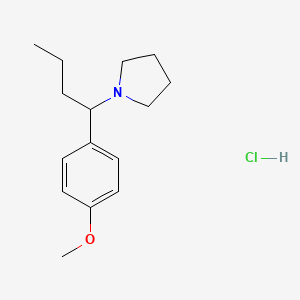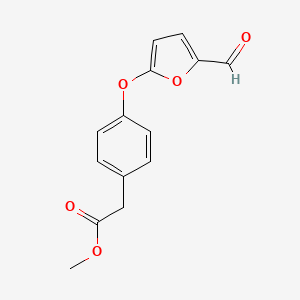
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetic acid moiety, and a furan ring with a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester typically involves the esterification of Benzeneacetic acid with 4-((5-formyl-2-furanyl)oxy)-methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
Reduction: Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid, 4-((5-hydroxymethyl-2-furanyl)oxy)-, methyl ester.
- Benzeneacetic acid, 4-((5-carboxy-2-furanyl)oxy)-, methyl ester.
- Benzeneacetic acid, 4-((5-methyl-2-furanyl)oxy)-, methyl ester.
Uniqueness
Benzeneacetic acid, 4-((5-formyl-2-furanyl)oxy)-, methyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. The formyl group allows for specific chemical transformations and interactions that are not possible with other substituents.
Eigenschaften
CAS-Nummer |
99834-86-3 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
methyl 2-[4-(5-formylfuran-2-yl)oxyphenyl]acetate |
InChI |
InChI=1S/C14H12O5/c1-17-13(16)8-10-2-4-11(5-3-10)18-14-7-6-12(9-15)19-14/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
HVYOAAMXDAPPLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


